N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
CAS No.:
Cat. No.: VC16368552
Molecular Formula: C21H27N5O3
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27N5O3 |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
| Standard InChI | InChI=1S/C21H27N5O3/c22-20(28)14-6-10-25(11-7-14)19(27)5-9-23-21(29)26-12-8-16-15-3-1-2-4-17(15)24-18(16)13-26/h1-4,14,24H,5-13H2,(H2,22,28)(H,23,29) |
| Standard InChI Key | JPEXFXWSAHFJAW-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C(=O)N)C(=O)CCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound features a tetracyclic beta-carboline core fused with a piperidine-carboxamide side chain. The beta-carboline system consists of an indole moiety fused to a pyridine ring, while the N3-position is substituted with a 3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl group. This hybrid structure merges the planar aromaticity of beta-carbolines with the conformational flexibility of piperidine derivatives.
Comparative Molecular Data
Key physicochemical parameters for the base compound and its chloro-substituted analog are summarized below:
The addition of a chlorine atom at the 6-position increases molecular weight by 34.4 g/mol and introduces enhanced electronegativity, potentially influencing receptor binding kinetics .
Synthetic Pathways and Structural Modifications
General Synthesis Strategy
While explicit synthetic details for this compound remain unpublished, analogous tetrahydro-beta-carboline derivatives are typically synthesized through:
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Pictet-Spengler Condensation: Formation of the beta-carboline core via reaction between tryptamine derivatives and carbonyl compounds .
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Side-Chain Functionalization: Subsequent coupling of the N3-position with pre-formed piperidine-carboxamide intermediates using carbodiimide-mediated amidation.
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Halogenation: Post-synthetic chlorination at the 6-position using reagents like N-chlorosuccinimide under controlled conditions .
Recent advances in tetrahydro-beta-carboline synthesis emphasize regioselective substitutions to optimize bioactivity. For instance, hydroxamic acid-terminated linkers in similar compounds enhance zinc-binding capacity in enzyme inhibition .
Structure-Activity Relationships (SAR)
Critical SAR observations from analogous compounds include:
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Piperidine Substitution: 4-Carbamoylpiperidine enhances solubility without compromising APN affinity (ΔpIC₅₀ = +0.7 vs. unsubstituted piperidine) .
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Chlorine Effects: 6-Chloro derivatives exhibit improved blood-brain barrier permeability (logP increased by 0.9) but may reduce metabolic stability in hepatic microsomes .
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Linker Optimization: Ethylene linkers between beta-carboline and zinc-binding groups optimize enzyme inhibition (e.g., D28 IC₅₀ = 4.85 µM vs. aromatic linkers IC₅₀ >10 µM) .
Future Research Directions
Priority Investigative Areas
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Target Validation: Comprehensive profiling against kinase, protease, and epigenetic targets using phage-display libraries.
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Formulation Development: Nanoencapsulation strategies to address potential solubility limitations (predicted aqueous solubility = 0.12 mg/mL).
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Metabolic Studies: Identification of major cytochrome P450 isoforms involved in oxidative metabolism.
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